Diclofop

Catalog No.
S566449
CAS No.
40843-25-2
M.F
C15H12Cl2O4
M. Wt
327.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofop

CAS Number

40843-25-2

Product Name

Diclofop

IUPAC Name

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid

Molecular Formula

C15H12Cl2O4

Molecular Weight

327.2 g/mol

InChI

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)

InChI Key

OOLBCHYXZDXLDS-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Synonyms

2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid, diclofop-acid

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

The exact mass of the compound Diclofop is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Diclofop (CAS 40843-25-2) is the free acid form of the widely utilized aryloxyphenoxypropionate (AOPP) herbicide class, functioning primarily as an acetyl-CoA carboxylase (ACCase) inhibitor [1]. In commercial agricultural applications, the compound is typically formulated as the highly lipophilic ester, diclofop-methyl, which acts as a pro-herbicide. However, for laboratory procurement, diclofop acid is the critical active moiety. Featuring a carboxylic acid functional group with a pKa of 3.57, diclofop acid offers high aqueous solubility at physiological pH, making it the indispensable form for direct biochemical assays, enzyme kinetics, and electrophysiological studies where the ester precursor is inactive or insoluble [2].

Procuring the commercial ester (diclofop-methyl) as a substitute for diclofop acid in in vitro workflows will result in assay failure, as the ester lacks direct binding affinity for the ACCase carboxyltransferase domain and requires in vivo enzymatic hydrolysis to become active [1]. Furthermore, substituting diclofop acid with other closely related AOPP acids, such as haloxyfop, compromises specific electrophysiological applications; diclofop possesses a secondary protonophore mechanism that depolarizes cell membrane potentials at pH 6, an effect not replicated by haloxyfop[2]. Consequently, accurate target-site resistance screening and pH-dependent membrane studies strictly require the exact diclofop acid compound.

Direct In Vitro Target-Site Activity (ACCase Inhibition)

Diclofop-methyl is a pro-herbicide that remains inactive in isolated in vitro systems. For biochemical assays measuring acetyl-CoA carboxylase (ACCase) inhibition, diclofop acid must be procured. Studies on susceptible Lolium multiflorum biotypes demonstrate that diclofop acid acts as a potent noncompetitive inhibitor of ACCase, whereas the methyl ester requires in vivo hydrolysis to exert target-site activity[1].

Evidence DimensionIn vitro ACCase inhibition constant (Ki)
Target Compound DataKi = 0.08 µM (diclofop acid)
Comparator Or BaselineDiclofop-methyl (inactive in vitro)
Quantified DifferenceActive direct inhibitor vs. inactive precursor
ConditionsIsolated ACCase enzyme assay vs. acetyl-CoA

Procurement of the free acid is strictly required for in vitro enzyme kinetics, structural biology, and target-site resistance screening where the active moiety is necessary.

Unique Protonophore Activity and Membrane Depolarization

Beyond ACCase inhibition, diclofop acid acts as a weak acid protonophore capable of altering transmembrane electric potentials. In electrophysiological studies on root cortical cells at pH 6, 50 µM diclofop acid successfully depolarized the membrane potential. In contrast, 50 µM haloxyfop failed to depolarize the membrane under the same pH conditions [1].

Evidence DimensionMembrane potential depolarization at pH 6
Target Compound DataDepolarization observed at 50 µM
Comparator Or BaselineHaloxyfop (no depolarization at 50 µM, pH 6)
Quantified DifferenceActive membrane depolarization vs. no effect
ConditionsRoot cortical cells in nutrient solution at pH 6

Establishes diclofop acid as a dual-action biochemical probe for studying both lipid biosynthesis inhibition and pH-dependent transmembrane proton permeability independently of other FOPs.

Superior Aqueous Solubility for Physiological Buffer Systems

Procurement of the free acid is critical to avoid precipitation artifacts in aqueous in vitro systems. Diclofop-methyl has extremely low aqueous solubility (approx. 3 mg/L), necessitating organic co-solvents. Diclofop acid (pKa 3.57) readily ionizes at physiological pH (pH > 5.5), achieving orders of magnitude higher functional solubility in aqueous buffers [REFS-3, REFS-4].

Evidence DimensionAqueous solubility at physiological pH
Target Compound DataHighly soluble (>99% ionized at pH > 5.5)
Comparator Or BaselineDiclofop-methyl (~3.0 mg/L)
Quantified DifferenceOrders of magnitude higher solubility in aqueous buffers
ConditionsAqueous media at pH > 5.5

Eliminates the need for high concentrations of DMSO or other organic solvents that can denature sensitive enzymes in biochemical assays.

In Vitro ACCase Enzyme Kinetics and Resistance Screening

Because the commercial ester is inactive in vitro, diclofop acid is the mandatory procurement choice for isolated enzyme assays evaluating ACCase inhibition kinetics and screening for target-site resistance mutations in agricultural weed biotypes [1].

Structural Biology and X-ray Crystallography

Diclofop acid is utilized as a co-crystallization ligand to elucidate the binding mechanics of the carboxyltransferase (CT) domain of ACCase, providing essential structural data for the rational design of novel lipid biosynthesis inhibitors [2].

Electrophysiological Membrane Studies

Due to its unique secondary action as a protonophore, diclofop acid is procured for electrophysiological research to study pH-dependent transmembrane proton permeability and membrane potential depolarization independently of its primary herbicidal mechanism [3].

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.0112642 g/mol

Monoisotopic Mass

326.0112642 g/mol

Heavy Atom Count

21

LogP

4.58 (LogP)

Melting Point

120.0 °C

UNII

3LN56779KT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40843-25-2

Wikipedia

Diclofop
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023

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